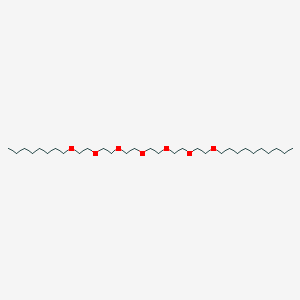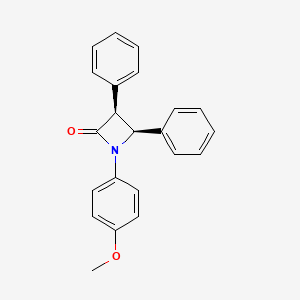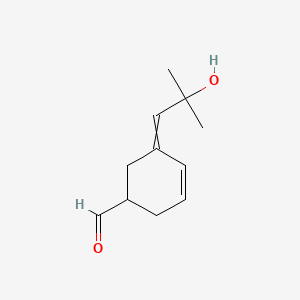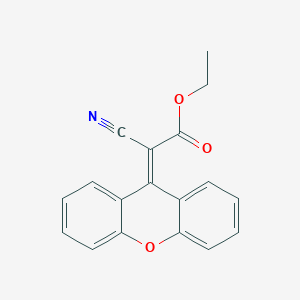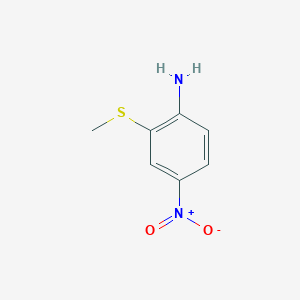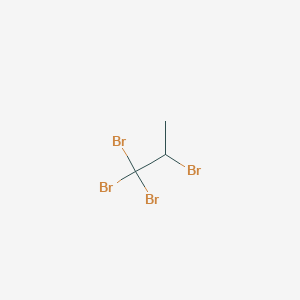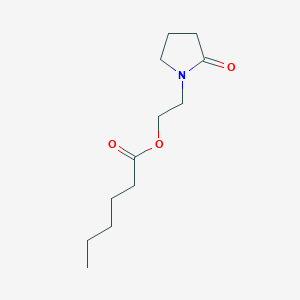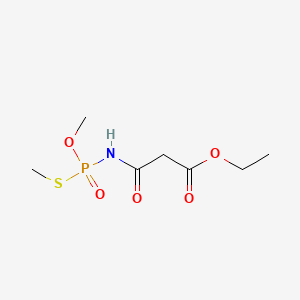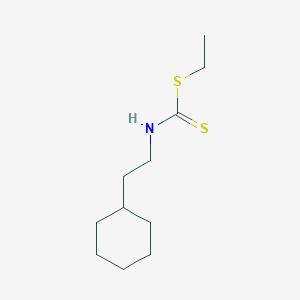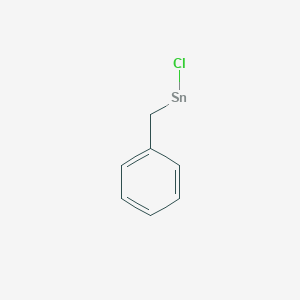![molecular formula C33H68O3 B14464238 1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane CAS No. 65811-30-5](/img/structure/B14464238.png)
1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is an organic compound with a complex structure that includes multiple decyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane typically involves the reaction of decanol with 1,3-dichloropropane under basic conditions to form 1,3-bis(decyloxy)propane. This intermediate is then reacted with decanol in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the decyloxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
類似化合物との比較
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of decyloxy groups.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar backbone but different substituents.
Uniqueness
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is unique due to its specific combination of decyloxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds.
特性
CAS番号 |
65811-30-5 |
|---|---|
分子式 |
C33H68O3 |
分子量 |
512.9 g/mol |
IUPAC名 |
1-(2,3-didecoxypropoxy)decane |
InChI |
InChI=1S/C33H68O3/c1-4-7-10-13-16-19-22-25-28-34-31-33(36-30-27-24-21-18-15-12-9-6-3)32-35-29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 |
InChIキー |
XAYJYDKOUPRAMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC(COCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


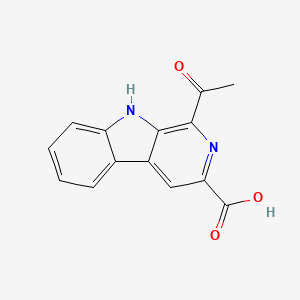
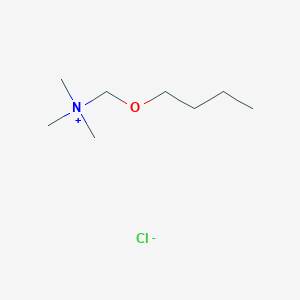
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
